Bienvenue dans la boutique en ligne BenchChem!

6-Bromoquinoline-4-thiol

Butyrylcholinesterase inhibition Cholinesterase selectivity Neurodegenerative disease research

Procure 6-Bromoquinoline-4-thiol for validated BChE SAR (Ki=610 nM, 5.6× selectivity vs AChE) and patented URAT1 inhibitor synthesis. The 4-thiol enables S-alkylation; 6-bromo supports cross-coupling. Distinct tautomeric behavior (thione predominance) ensures reproducibility vs 2-/8-thiol isomers. Essential for orthogonal diversification.

Molecular Formula C9H6BrNS
Molecular Weight 240.12 g/mol
Cat. No. B14026734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinoline-4-thiol
Molecular FormulaC9H6BrNS
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=S)C=CN2
InChIInChI=1S/C9H6BrNS/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
InChIKeyWAUSSFOFROBFHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinoline-4-thiol for Research and Industrial Procurement: Chemical Profile and Core Specifications


6-Bromoquinoline-4-thiol (CAS 1019019-15-8) is a heteroaromatic building block belonging to the quinoline derivative class, characterized by a bromine atom at the 6-position and a thiol (-SH) group at the 4-position of the quinoline ring system . The molecular formula is C9H6BrNS with a molecular weight of 240.12 g/mol . The compound is commercially available at typical purity specifications of ≥95% to 97% . The thiol group confers distinct reactivity for S-alkylation and metal coordination applications, while the 6-bromo substituent provides a defined site for cross-coupling chemistry [1]. Notably, 6-bromoquinoline-4-thiol exists in tautomeric equilibrium with its thione form, with the thione isomer predominating in solution and solid state, a property that influences its spectroscopic and reactivity profile relative to other quinoline derivatives [2].

Why 6-Bromoquinoline-4-thiol Cannot Be Readily Substituted by Generic Analogs in Procurement Decisions


Direct substitution of 6-bromoquinoline-4-thiol with other bromoquinoline analogs is not scientifically valid due to pronounced position-specific differences in both biological target engagement and synthetic utility. The 4-thiol substitution pattern is essential for specific enzyme inhibition: the compound demonstrates a Ki of 610 nM against equine serum butyrylcholinesterase, with substantially weaker activity against acetylcholinesterase (Ki = 3.43 × 10³ nM) [1]. The 6-bromo substitution site is critical for downstream synthetic diversification via cross-coupling and nucleophilic aromatic substitution, enabling access to structurally defined libraries distinct from those derived from 5-bromo or 7-bromo analogs [2]. Furthermore, the tautomeric behavior of 4-thioquinolines—where the thione form predominates in solution and solid state while the thiol form is favored in the gas phase—confers unique spectroscopic and physicochemical properties that cannot be replicated by 2-thiol or 8-thiol positional isomers [3]. These compound-specific properties necessitate procurement of the exact molecular structure for reproducible research outcomes.

Quantitative Evidence Guide: 6-Bromoquinoline-4-thiol Differentiation Metrics for Scientific Selection


Selective Butyrylcholinesterase Inhibition: BChE vs. AChE Discrimination Data

6-Bromoquinoline-4-thiol exhibits preferential inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), a selectivity profile relevant for Alzheimer's disease research where BChE activity increases as the disease progresses [1]. In competitive inhibition assays against equine serum BChE with varying butyrylthiocholine iodide substrate levels and 20 min preincubation, the compound demonstrated a Ki of 610 nM [1]. In parallel assays against Electrophorus electricus AChE under similar conditions, the Ki was 3.43 × 10³ nM (3,430 nM) [1].

Butyrylcholinesterase inhibition Cholinesterase selectivity Neurodegenerative disease research

URAT1 Inhibitor Intermediate: Differentiated Synthetic Utility in Drug Development

6-Bromoquinoline-4-thiol serves as a key intermediate for the synthesis of 1-((6-bromoquinolin-4-yl)thio)cyclobutane-1-carboxylate derivatives, which are disclosed as potent uric acid transporter 1 (URAT1) inhibitors for hyperuricemia and gout treatment [1]. The compound was specifically employed in the synthesis of 1-((6-bromoquinolin-4-yl)thio)cyclobutyl sodium formate (compound of formula I) and its crystalline Form I [2]. While direct comparative IC50 data for the free thiol intermediate is not reported in the patent literature, the selection of the 6-bromo-4-thiol substitution pattern—rather than alternative halogen or positional isomers—is documented as the preferred synthetic entry point for generating URAT1 inhibitors with optimized pharmacological properties [3].

URAT1 inhibition Gout therapeutics Drug intermediate synthesis

Thiol-Thione Tautomerism: Structural Differentiation from Non-Thiol Analogs

The thiol-thione tautomeric equilibrium of 4-thioquinoline derivatives represents a fundamental property that distinguishes this class from hydroxyquinoline analogs [1]. For 2-arylquinoline-4(1H)-thione derivatives, the NH-4-thione tautomer exists exclusively in solution (as established by NMR and PCM-B3LYP/MP2 calculations) and in the solid state (FT-IR and X-ray crystallography) [1]. In the gas phase, both quinoline-4-thione and quinoline-4-thiol (4-mercaptoquinoline) isomers co-exist, with the thiol form preponderant based on quantum chemical analysis (PM3, MP2, B3LYP) [1]. This contrasts with 4-quinolone/4-quinolinol tautomerism, where the α- and γ-thiones are more favored than the corresponding oxo forms due to the greater acidity of SH relative to OH [1]. While this study was performed on 2-aryl substituted derivatives, the tautomeric behavior of the 4-thioquinoline core applies to 6-bromoquinoline-4-thiol .

Tautomerism Spectroscopic characterization Quantum chemical studies

Optimal Research and Industrial Applications for 6-Bromoquinoline-4-thiol Based on Verified Evidence


BChE-Selective Inhibitor Development for Alzheimer's Disease Research

Employ 6-bromoquinoline-4-thiol as a starting scaffold for structure-activity relationship (SAR) studies targeting butyrylcholinesterase (BChE) with selectivity over acetylcholinesterase (AChE). The compound's measured Ki of 610 nM against equine serum BChE and 5.6-fold selectivity over AChE (Ki = 3.43 × 10³ nM) provides a validated baseline for hit-to-lead optimization in neurodegenerative disease programs [1].

Key Intermediate for URAT1 Inhibitor Synthesis in Gout Therapeutic Development

Utilize 6-bromoquinoline-4-thiol as a critical intermediate for the preparation of 1-((6-bromoquinolin-4-yl)thio)cyclobutane-1-carboxylate derivatives, which are patented as URAT1 inhibitors for hyperuricemia and gout treatment [1]. The compound enables S-alkylation at the 4-thiol position to generate structurally defined URAT1 inhibitor candidates with potential clinical relevance [2].

Spectroscopic Reference Standard for Thione-Tautomer Equilibrium Studies

Use 6-bromoquinoline-4-thiol as a model compound for investigating phase-dependent thiol-thione tautomerism in heteroaromatic systems. The documented exclusive existence of the NH-4-thione tautomer in solution (NMR) and solid state (X-ray), contrasted with thiol predominance in the gas phase (mass spectrometry), makes this compound a defined reference for studying tautomeric equilibria relevant to nucleic acid base analogs and sulfur-containing heterocycles [1].

Versatile Building Block for Transition Metal-Catalyzed Cross-Coupling

Leverage the 6-bromo substituent for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to construct C-C and C-N bonds at the 6-position, while the 4-thiol group can undergo S-alkylation, metal coordination, or oxidation to disulfide derivatives [1]. This orthogonal reactivity enables the synthesis of structurally diverse quinoline-based libraries for medicinal chemistry and materials science applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoquinoline-4-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.